molecular formula C6H3F3OS B1530673 3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)- CAS No. 1363512-23-5

3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-

Cat. No. B1530673
M. Wt: 180.15 g/mol
InChI Key: LLNJYPBOAYVSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxaldehyde is an aldehyde that is thiophene substituted by a formyl group at position 3 . It has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides and acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .


Synthesis Analysis

3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides . It has also been used in the synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .


Molecular Structure Analysis

The empirical formula of 3-Thiophenecarboxaldehyde is C5H4OS . The molecular weight is 112.15 . The SMILES string representation is [H]C (=O)c1ccsc1 .


Chemical Reactions Analysis

3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides . It has also been used in the synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .


Physical And Chemical Properties Analysis

3-Thiophenecarboxaldehyde has a vapor pressure of 0.31 mmHg at 20 °C . It is a liquid with a refractive index of n20/D 1.583 (lit.) . The boiling point is 194-196 °C (lit.), 86-87 °C/20 mmHg (lit.) . The density is 1.28 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

Thiophene derivatives are key intermediates in the synthesis of complex molecules. For instance, the reaction of thiophene-3-carboxaldehyde with perfluorobenzyltriphenylphosphonium bromide under specific conditions yields compounds with significant structural interest due to their π–π interactions, which are essential for understanding molecular packing and electronic properties (Clément et al., 2010).

Metal-Organic Frameworks (MOFs) and Sensing Applications

Thiophene derivatives are utilized in the development of covalent organic frameworks (COFs), which have applications in sensing and detection. For example, a highly crystalline COF formed by the condensation reaction between 1,3,5-tris(4-aminophenyl)benzene and 4,4'-biphenyldicarboxaldehyde demonstrates brilliant fluorescence and rapid response to water content in organic solvents, showcasing its potential in moisture detection (Chen et al., 2020).

Catalysis and Organic Transformations

Thiophene derivatives serve as ligands in metal complexes that are efficient catalysts for various chemical reactions, including C-C and C-N coupling reactions. These catalysts are pivotal in the synthesis of complex organic molecules and pharmaceuticals. For example, palladium complexes with thiophene-derived thiosemicarbazones have been shown to efficiently catalyze Suzuki-type C-C and Buchwald-type C-N coupling reactions (Thapa, Paul, & Bhattacharya, 2019).

Luminescent Materials and Probes

Thiophene-containing π-conjugated aldehydes demonstrating aggregation-induced emission (AIE) properties are explored for creating solid red luminophors. Such materials have potential applications in optoelectronic devices and sensors due to their distinct photoluminescence properties when assembled in solutions with appropriate water contents (Guo et al., 2015).

Environmental Sensing and Detection

Thiophene-based metal-organic frameworks (MOFs) have been utilized as highly selective and sensitive luminescent sensors for detecting hazardous substances such as aniline, benzaldehyde, and chromium compounds in various solvents. These materials offer a promising approach for environmental monitoring and safety assurance (Zou et al., 2018).

Safety And Hazards

3-Thiophenecarboxaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302, which means it is harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

4-(trifluoromethyl)thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5-3-11-2-4(5)1-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNJYPBOAYVSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thiophene-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-
Reactant of Route 3
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-
Reactant of Route 4
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-
Reactant of Route 5
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-
Reactant of Route 6
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.